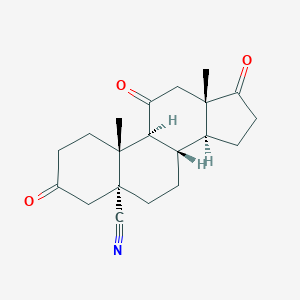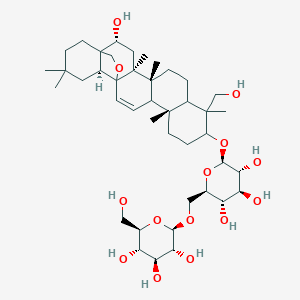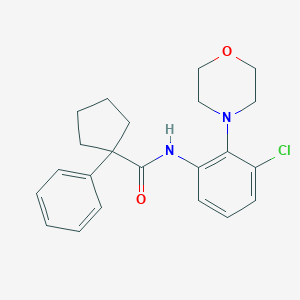
3,11,17-Trioxoandrostane-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11,17-Trioxoandrostane-5-carbonitrile, also known as 5-Androstene-3,11,17-trione, is a naturally occurring steroid hormone that is produced in the body by the adrenal glands. It is a potent inhibitor of aromatase, an enzyme responsible for the conversion of androgens to estrogens. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and sports performance enhancement.
Applications De Recherche Scientifique
3,11,17-Trioxoandrostane-5-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment and sports performance enhancement. The compound has been shown to inhibit the growth of breast cancer cells by blocking the production of estrogen. It has also been found to increase testosterone levels in the body, which can lead to improved muscle growth and athletic performance.
Mécanisme D'action
The mechanism of action of 3,11,17-Trioxoandrostane-5-carbonitrile involves the inhibition of aromatase, an enzyme responsible for the conversion of androgens to estrogens. By blocking the production of estrogen, the compound can reduce the growth of estrogen-dependent tumors and increase testosterone levels in the body.
Biochemical and Physiological Effects:
3,11,17-Trioxoandrostane-5-carbonitrile has been found to have several biochemical and physiological effects. The compound has been shown to increase testosterone levels in the body, which can lead to improved muscle growth and athletic performance. It has also been found to inhibit the growth of breast cancer cells by blocking the production of estrogen. In addition, the compound has been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,11,17-Trioxoandrostane-5-carbonitrile for lab experiments is its ability to inhibit aromatase, which can be useful for studying the effects of estrogen on various biological processes. However, the compound has some limitations as well. It is relatively expensive to synthesize, and its effects can be difficult to study in vivo due to its rapid metabolism and clearance from the body.
Orientations Futures
There are several future directions for research on 3,11,17-Trioxoandrostane-5-carbonitrile. One area of interest is its potential therapeutic applications in cancer treatment. Further research is needed to determine the optimal dosage and treatment regimen for the compound. Another area of interest is its potential use as a sports performance enhancer. Future studies could focus on the effects of the compound on muscle growth and athletic performance in humans. Finally, research could also explore the potential use of 3,11,17-Trioxoandrostane-5-carbonitrile as an antioxidant and its potential applications in preventing oxidative damage in the body.
In conclusion, 3,11,17-Trioxoandrostane-5-carbonitrile is a naturally occurring steroid hormone that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and sports performance enhancement. The compound works by inhibiting aromatase, which can reduce the growth of estrogen-dependent tumors and increase testosterone levels in the body. While the compound has some limitations for lab experiments, there are several future directions for research that could lead to new discoveries and potential therapeutic applications.
Méthodes De Synthèse
3,11,17-Trioxoandrostane-5-carbonitrile can be synthesized from dehydroepiandrosterone (DHEA) through a series of chemical reactions. The synthesis involves the oxidation of DHEA to 5-androstene-3,17-dione, followed by the addition of a cyanide group to the carbon atom at position 5. The resulting compound is then oxidized to form 3,11,17-Trioxoandrostane-5-carbonitrile.
Propriétés
Numéro CAS |
144940-53-4 |
|---|---|
Nom du produit |
3,11,17-Trioxoandrostane-5-carbonitrile |
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile |
InChI |
InChI=1S/C20H25NO3/c1-18-10-15(23)17-13(14(18)3-4-16(18)24)6-8-20(11-21)9-12(22)5-7-19(17,20)2/h13-14,17H,3-10H2,1-2H3/t13-,14-,17+,18-,19+,20-/m0/s1 |
Clé InChI |
KTCCSAJITZHMGX-DTVKZUOLSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@@]1(CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C#N |
SMILES |
CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N |
SMILES canonique |
CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N |
Synonymes |
3,11,17-trioxoandrostane-5 alpha-carbonitrile 3,11,17-trioxoandrostane-5-carbonitrile trioxoandrost-5CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)


![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)


![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)


